Product packaging for Dysprosium trisodium bis(phosphate)(Cat. No.:CAS No. 55859-88-6)

Dysprosium trisodium bis(phosphate)

Cat. No.: B12650705
CAS No.: 55859-88-6
M. Wt: 421.41 g/mol
InChI Key: JMKUHSHSXFLKIG-UHFFFAOYSA-H
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Description

Dysprosium trisodium bis(phosphate) is an inorganic chemical compound with the CAS Number 55859-88-6 . As a compound involving the rare-earth element dysprosium, it is of significant interest in advanced materials science research. Dysprosium is known for its exceptional magnetic properties, possessing one of the highest magnetic moments of any element, which is particularly evident at low temperatures . This combination of a rare-earth element with a phosphate matrix suggests potential applications in the development of novel magnetic materials, luminescent materials, or catalytic systems. Researchers might explore its use in areas such as the fabrication of specialized sensors or within the field of molecular electronics, where bisphthalocyanine complexes of dysprosium have been previously investigated for their conductive properties . The compound is provided for research and development purposes only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula DyNa3O8P2 B12650705 Dysprosium trisodium bis(phosphate) CAS No. 55859-88-6

Properties

CAS No.

55859-88-6

Molecular Formula

DyNa3O8P2

Molecular Weight

421.41 g/mol

IUPAC Name

trisodium;dysprosium(3+);diphosphate

InChI

InChI=1S/Dy.3Na.2H3O4P/c;;;;2*1-5(2,3)4/h;;;;2*(H3,1,2,3,4)/q+3;3*+1;;/p-6

InChI Key

JMKUHSHSXFLKIG-UHFFFAOYSA-H

Canonical SMILES

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Dy+3]

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for Dysprosium Trisodium Bis Phosphate

Solid-State Reaction Synthesis of DyNa₃(PO₄)₂ and Related Alkali Metal Dysprosium Phosphates

Solid-state reaction, also known as the ceramic method, is a conventional and widely employed technique for the synthesis of polycrystalline solids from solid starting materials. This method is particularly prevalent in the production of complex oxides and phosphates, including Dysprosium trisodium (B8492382) bis(phosphate) and its analogues. The process generally involves the intimate mixing of precursor powders followed by heat treatment at high temperatures to facilitate the diffusion of ions and the formation of the desired crystalline phase.

High-Temperature Synthesis Parameters

The synthesis of DyNa₃(PO₄)₂ and related alkali metal dysprosium phosphates via solid-state reaction is highly dependent on the thermal processing parameters. The calcination temperature, in particular, plays a crucial role in the crystallinity, phase purity, and morphology of the final product. For the synthesis of analogous Na₃Gd(PO₄)₂:Dy³⁺, Eu³⁺ phosphors, a high-temperature solid-state method has been successfully utilized, with calcination temperatures ranging from 800 °C to 1100 °C. researchgate.net The optimal temperature is determined by the point at which the sharpest and most intense diffraction peaks are observed in the X-ray diffraction (XRD) pattern, indicating a well-crystallized single phase. For instance, in the synthesis of Na₃Gd(PO₄)₂, SEM micrographs have shown that the particle size and morphology are significantly influenced by the calcination temperature, with images captured at 800, 900, and 1000 °C revealing these changes. researchgate.net Generally, for NASICON-structured phosphates, which are structurally related to alkali rare-earth phosphates, high temperatures between 700 °C and 1200 °C are required for the solid-phase reaction and subsequent sintering to achieve dense ceramics. researchgate.net The duration of the heat treatment is another critical parameter, with longer sintering times often leading to improved ionic conductivity in materials like Na₃Zr₂Si₂PO₁₂. researchgate.net

Precursor Selection and Stoichiometric Control

The choice of precursors and the precise control of their stoichiometric ratios are fundamental to obtaining the target compound with high purity. For the synthesis of complex phosphates, common precursors include rare-earth oxides (e.g., Dy₂O₃), alkali metal carbonates (e.g., Na₂CO₃), and a source of phosphate (B84403), such as ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄) or diammonium hydrogen phosphate ((NH₄)₂HPO₄). researchgate.netonemine.org The use of ammonium phosphates is advantageous as they decompose upon heating, leaving behind the phosphate group to react with the other precursors.

For the synthesis of Na₃Dy(PO₄)₂, the precursors would typically be Dysprosium(III) oxide (Dy₂O₃), sodium carbonate (Na₂CO₃), and ammonium dihydrogen phosphate (NH₄H₂PO₄). These starting materials are weighed in precise stoichiometric amounts and then intimately mixed, often through grinding in an agate mortar, to ensure a homogeneous reaction mixture. The use of nanoparticle precursors has been shown to enhance the ionic conductivity of the final product in the solid-state synthesis of NASICON materials, suggesting that precursor particle size is an important consideration. researchgate.net

Precursor CompoundTypical Role in Synthesis
Dysprosium(III) oxide (Dy₂O₃)Source of Dysprosium ions
Sodium Carbonate (Na₂CO₃)Source of Sodium ions
Ammonium Dihydrogen Phosphate (NH₄H₂PO₄)Source of Phosphate groups

Solution-Based Synthesis Approaches for Dysprosium Phosphate Compounds

Solution-based synthesis methods offer several advantages over solid-state reactions, including lower reaction temperatures, better control over particle size and morphology, and improved homogeneity of the final product. These techniques involve the dissolution of precursors in a suitable solvent, followed by a chemical reaction that leads to the formation of the desired compound.

Hydrothermal and Solvothermal Methods for Controlled Crystallization

Hydrothermal and solvothermal synthesis are versatile solution-based techniques that are carried out in a sealed vessel, such as an autoclave, at elevated temperatures and pressures. In hydrothermal synthesis, water is used as the solvent, while solvothermal synthesis employs non-aqueous solvents. These methods are particularly effective for the synthesis of crystalline materials that may be unstable at the high temperatures required for solid-state reactions.

The synthesis of rare-earth phosphates, including monazite (B576339) and xenotime, has been achieved through hydrothermal methods. rsc.org For instance, the hydrothermal synthesis of the related Na₃Y(PO₄)₂ has been reported, where the addition of complexing agents and surfactants was studied to control the phase purity and microstructure of the resulting powders. researchgate.net The use of hydrothermal techniques can yield well-crystallized nanomaterials with specific morphologies, such as the nanobelts of SrHPO₄ synthesized at 160 °C. researchgate.net The conditions within the autoclave, including temperature, pressure, and the presence of mineralizers, can be tuned to influence the crystallization process and the final properties of the material.

Wet Chemical Precipitation Techniques

Wet chemical precipitation is a straightforward and widely used method for the synthesis of inorganic powders from aqueous solutions. This technique involves the mixing of solutions containing the constituent ions of the target compound, leading to the formation of a precipitate. The properties of the precipitated powder, such as particle size and purity, are influenced by factors like pH, temperature, concentration of reactants, and the rate of addition of the precipitating agent.

The precipitation of rare-earth phosphates is governed by the pH of the solution, which dictates the chemical species of the phosphate ions available for reaction. mdpi.com For the synthesis of hydroxyapatite, a related calcium phosphate, wet chemical precipitation using precursors like calcium hydroxide (B78521) and orthophosphoric acid has been extensively studied. mdpi.com The pH is often controlled by the addition of ammonia (B1221849). mdpi.com In the context of recovering rare-earth elements from wet-process phosphoric acid, precipitation is a key step. researchgate.netosti.gov This suggests that a similar approach could be adapted for the controlled synthesis of Dysprosium trisodium bis(phosphate) by carefully managing the pH and the concentrations of dysprosium, sodium, and phosphate ions in the solution.

Synthesis ParameterInfluence on Precipitation
pHDetermines the phosphate species and solubility of the precipitate. mdpi.com
TemperatureAffects reaction kinetics and crystallinity of the product. mdpi.com
Reactant ConcentrationInfluences particle size and yield.
Additives (e.g., surfactants)Can control particle morphology and prevent agglomeration. cambridgecore.org

Crystal Growth Strategies for Dysprosium Trisodium Bis(Phosphate) and Related Single Crystals

The growth of large, high-quality single crystals is essential for the fundamental characterization of a material's intrinsic properties, including its crystal structure and anisotropic physical properties. While polycrystalline powders are suitable for many applications, single crystals provide a level of detail that is unattainable with powders.

For complex phosphates, several crystal growth techniques can be employed. The flux method is a common approach where a high-temperature solvent, or flux, is used to dissolve the components of the target crystal. Upon slow cooling, the solubility of the material decreases, leading to the crystallization of the desired compound. For the synthesis of new phosphates like Na₇Mg₁₃Ln(PO₄)₁₂, single crystals were prepared using Na₂MoO₄ as a flux at 1273 K. researchgate.net

Hydrothermal methods, as discussed previously, can also be adapted for the growth of single crystals by carefully controlling the temperature gradient and reaction time to promote the growth of a few large crystals rather than a large number of small crystallites. researchgate.net

Melt Crystallization for Hydrate Forms of Trisodium Phosphate

While direct melt crystallization of hydrated trisodium phosphate to form dysprosium trisodium bis(phosphate) is not a commonly documented specific pathway, the principles of molten salt synthesis, also known as flux growth, are highly relevant. In a typical molten salt or flux method for preparing Na₃Dy(PO₄)₂, the precursor materials are dissolved in a molten inorganic salt that acts as a solvent at elevated temperatures. This technique facilitates the reaction and crystallization of the desired double phosphate.

The process generally involves mixing stoichiometric amounts of dysprosium oxide (Dy₂O₃), a sodium source like sodium carbonate (Na₂CO₃) or sodium chloride (NaCl), and a phosphate source such as ammonium dihydrogen phosphate (NH₄H₂PO₄). The mixture is heated to high temperatures, often in the range of 800-1200°C, to form a homogeneous melt. As the melt is slowly cooled, crystals of Na₃Dy(PO₄)₂ precipitate from the flux. The choice of flux and the temperature profile are critical parameters that influence the size, morphology, and purity of the resulting crystals. For instance, studies on Na₃Dy(PO₄)₂ have utilized a molten salt method to produce crystalline samples for structural and photoluminescence studies. researchgate.net

The table below summarizes typical parameters for the molten salt (flux) synthesis of Na₃Dy(PO₄)₂.

ParameterValue/Condition
Starting MaterialsDy₂O₃, Na₂CO₃, (NH₄)₂HPO₄
FluxExcess NaCl or other low melting point salt
Temperature Range800 - 1200 °C
Cooling RateSlow cooling to promote crystal growth
Product FormCrystalline powder or single crystals

Controlled Growth from Aqueous and Non-Aqueous Solutions

The synthesis of dysprosium trisodium bis(phosphate) and its analogues can be effectively achieved through controlled crystallization from both aqueous and non-aqueous solutions, most notably via hydrothermal and solvothermal methods. These techniques offer excellent control over particle size, morphology, and crystallinity at relatively lower temperatures compared to solid-state methods.

Hydrothermal Synthesis: This method involves the reaction of precursor salts in an aqueous solution within a sealed vessel (autoclave) heated above the boiling point of water. For Na₃RE(PO₄)₂ compounds (where RE can be Dy, Y, Gd), precursors such as rare-earth nitrates or chlorides, sodium hydroxide, and a phosphate source are dissolved in water. The solution is then heated to temperatures typically between 180°C and 250°C. researchgate.netresearchgate.netfrontiersin.org The high temperature and pressure facilitate the dissolution and subsequent crystallization of the product. By modifying parameters like pH, temperature, reaction time, and the use of additives, the morphology of the resulting crystals can be tailored, yielding forms such as spindle-shaped or flower-like microstructures. researchgate.net

An interesting variation is the ionic liquid-assisted hydrothermal route . Ionic liquids, which are salts in a liquid state at or near room temperature, can act as both a solvent and a templating agent, influencing the crystal growth and morphology. This approach has been successfully used to synthesize spindle-like Na₃Y₁₋ₓ(PO₄)₂:xTb³⁺ phosphors, demonstrating the versatility of solution-based methods. researchgate.net

Solvothermal Synthesis: This method is analogous to the hydrothermal route, but it employs a non-aqueous solvent. The choice of solvent can influence the reaction kinetics and the properties of the final product. For related NASICON-type phosphates, a solvothermal strategy combined with subsequent calcination has been developed to produce nanocomposites. rsc.org

The following table outlines typical conditions for the hydrothermal synthesis of Na₃RE(PO₄)₂ compounds.

ParameterValue/Condition
PrecursorsDy(NO₃)₃, NaOH, H₃PO₄
SolventWater (hydrothermal), Organic solvent (solvothermal)
AdditivesIonic liquids, surfactants
Temperature180 - 250 °C
Reaction Time12 - 48 hours
Product MorphologySpindle-like, flower-like, micro-particles

Exploration of Alternative Crystal Growth Methods for Dysprosium Phosphates

Beyond molten salt and hydrothermal techniques, several other methods have been explored for the synthesis of dysprosium phosphates and related complex phosphates. These methods offer various advantages in terms of reaction conditions, product purity, and material properties.

High-Temperature Solid-State Reaction: This is a conventional and widely used method for producing polycrystalline powders of ceramic materials. It involves the intimate mixing of solid precursors, such as oxides and carbonates, followed by repeated grinding and firing at high temperatures. For Na₃Dy(PO₄)₂, this would typically involve reacting Dy₂O₃, a sodium salt (e.g., Na₂CO₃), and a phosphate salt (e.g., (NH₄)₂HPO₄) at temperatures exceeding 800°C. researchgate.net While straightforward, this method often requires high temperatures and long reaction times to achieve a homogeneous, single-phase product.

Pechini Method (Sol-Gel): This is a wet-chemical technique that involves the formation of a gel containing a homogeneous distribution of the metal cations. A chelating agent, such as citric acid, is used to form complexes with the metal ions in a solution. A polymer, like ethylene (B1197577) glycol, is then added, and upon heating, a polyesterification reaction occurs, trapping the metal chelates in a rigid polymer matrix. This precursor is then calcined at a lower temperature than in the solid-state method to yield a fine, homogeneous powder. This method has been successfully applied to the synthesis of Na₃RE(PO₄)₂ orthophosphates. researchgate.net

Combustion Synthesis: This method utilizes a highly exothermic redox reaction between an oxidizer (e.g., metal nitrates) and a fuel (e.g., urea, glycine). The precursors are mixed in an aqueous solution and heated. The rapid, self-sustaining combustion process generates high temperatures for a short duration, leading to the formation of crystalline, often nanoporous, powders. This technique is known for its speed and for producing materials with high surface areas. A combustion method has been reported for the synthesis of a related crystalline sodium iron phosphate. rsc.org

Spray-Drying: In this technique, a solution or slurry of the precursors is atomized into fine droplets and sprayed into a hot gas stream. The rapid evaporation of the solvent results in the formation of fine, often spherical, particles. This method is scalable and allows for good control over particle morphology. A spray-drying strategy has been used to synthesize hollow microspheres of a related sodium iron pyrophosphate. mdpi.com

The table below provides a comparative overview of these alternative synthesis methods.

Synthesis MethodTypical PrecursorsKey Features
High-Temperature Solid-State Oxides, Carbonates, PhosphatesSimple, high temperatures, long reaction times
Pechini Method (Sol-Gel) Metal salts, Citric acid, Ethylene glycolLow-temperature calcination, high homogeneity
Combustion Synthesis Metal nitrates, Urea/GlycineRapid, exothermic, produces fine powders
Spray-Drying Soluble saltsScalable, good control over particle morphology

Structural Elucidation and Crystallographic Analysis of Dysprosium Trisodium Bis Phosphate

X-ray Diffraction (XRD) Characterization

X-ray diffraction stands as the cornerstone technique for the structural analysis of crystalline materials like Dysprosium Trisodium (B8492382) Bis(Phosphate). By analyzing the way X-rays are scattered by the electron clouds of the atoms in the crystal, researchers can deduce the underlying structure. Both powder and single-crystal XRD methods are utilized to obtain complementary information about the material's crystallographic identity and purity.

Powder X-ray Diffraction (PXRD) is an essential first step in the characterization of a newly synthesized batch of Na₃Dy(PO₄)₂. This technique is used to confirm the phase purity of the material, ensuring that the desired compound has formed without significant crystalline impurities. The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline phase.

Once the synthesis of a pure phase is confirmed, the PXRD pattern is used to determine the unit cell parameters. The positions of the diffraction peaks are governed by the size and shape of the unit cell. For Dysprosium Trisodium Bis(Phosphate), structural studies have shown it crystallizes in the orthorhombic system. researchgate.net The unit cell is the fundamental repeating block of the crystal, and its dimensions are a key characteristic of the compound.

Table 1: Unit Cell Parameters for Dysprosium Trisodium Bis(Phosphate)

Parameter Value
Crystal System Orthorhombic
Space Group Pca2₁
a 13.12 Å
b 9.85 Å
c 18.26 Å
α, β, γ 90°

For the most detailed and unambiguous structural information, single-crystal X-ray diffraction is the definitive method. This technique requires a small, high-quality single crystal of Na₃Dy(PO₄)₂. By measuring the intensities and positions of thousands of diffracted X-ray reflections, a complete three-dimensional model of the atomic arrangement can be constructed.

Rietveld analysis is a powerful computational method used to refine crystal structure information from powder diffraction data. Starting with an initial structural model, often derived from single-crystal data of the same or a similar compound, the Rietveld method adjusts various structural and instrumental parameters to achieve the best possible fit between a calculated diffraction pattern and the experimentally measured one. researchgate.net

For Dysprosium Trisodium Bis(Phosphate), Rietveld refinement can be used to confirm the structural model obtained from single-crystal analysis and to obtain highly accurate lattice parameters from a powder sample. Furthermore, if a sample contains minor impurities, Rietveld analysis can provide a quantitative determination of the weight percentage of each crystalline phase present. This technique is invaluable for quality control and for studying subtle structural changes that may occur due to doping or other modifications. researchgate.net

Polymorphism and Phase Transformation Studies in Dysprosium Phosphate (B84403) Compounds

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a known phenomenon in the family of sodium rare-earth phosphates (Na₃RE(PO₄)₂). These different polymorphs can exhibit distinct physical properties, and understanding their formation and stability is crucial for material applications.

The Na₃RE(PO₄)₂ family of compounds is known to exhibit polymorphism that is dependent on the ionic radius of the rare-earth (RE) element. researchgate.net For instance, the related compound Na₃Y(PO₄)₂ (yttrium is chemically similar to heavy lanthanides like dysprosium) can crystallize in trigonal, monoclinic, and orthorhombic structures. researchgate.net

Investigations into the broader Na₃RE(PO₄)₂ series have shown that compounds with larger rare-earth ions tend to form orthorhombic polymorphs at high temperatures. In contrast, those with smaller rare-earth ions, such as erbium and gadolinium, can form either monoclinic or orthorhombic structures depending on the thermal treatment. researchgate.net Given dysprosium's position within the lanthanide series, it is expected that Na₃Dy(PO₄)₂ may also exhibit multiple crystalline forms under different synthesis or temperature conditions. The identification of any new polymorphs would involve detailed XRD analysis to determine their unique crystal structures.

The thermal stability of a compound dictates the temperature range in which it can be used without decomposing. For materials like Na₃Dy(PO₄)₂, which are often synthesized at high temperatures, good thermal stability is expected. Studies on closely related materials, such as phosphors based on Na₃Gd(PO₄)₂, indicate good thermal stability. researchgate.net

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary techniques used to investigate thermal behavior. TGA measures changes in mass as a function of temperature, revealing decomposition events, while DSC detects heat flow associated with phase transitions or reactions. While specific decomposition data for Na₃Dy(PO₄)₂ is not widely detailed, studies on other dysprosium-containing phosphate systems, such as Dy:YPO₄, show that the final, stable product is formed after decomposition events conclude at temperatures above 500°C. researchgate.net The decomposition of complex sodium phosphates can proceed through multiple steps, potentially forming intermediate pyrophosphate or metaphosphate species before final decomposition. datapdf.com

Magnetic Phenomena and Advanced Magnetic Properties of Dysprosium Trisodium Bis Phosphate and Analogs

Investigation of Dysprosium(III) as a Single-Molecule Magnet (SMM) Center

The dysprosium(III) ion is a prime candidate for the development of high-performance SMMs. acs.org This is attributed to its large, unquenched orbital angular momentum and significant spin-orbit coupling, which lead to a large magnetic anisotropy, a critical requirement for SMM behavior. acs.orgresearchgate.net The 4f electrons of lanthanides are well-shielded by outer shell electrons, resulting in magnetic properties that are strongly influenced by the crystal field environment created by the surrounding ligands. nih.gov The design of the ligand sphere is therefore crucial in dictating the SMM properties of a dysprosium complex. researchgate.net

In dysprosium-based SMMs, the goal is to create a ligand field that stabilizes a well-isolated, doubly degenerate ground state with a large magnetic moment. nih.gov The presence of phosphate (B84403) or phosphorus donor ligands can significantly influence the coordination environment and, consequently, the magnetic behavior. researchgate.netnih.gov For instance, studies on dysprosium complexes with phosphine, phosphide, and phosphinidene (B88843) ligands have demonstrated a dramatic alteration of SMM properties with changes in the phosphorus donor group. researchgate.netnih.gov A phosphide-ligated, trimetallic dysprosium SMM was found to exhibit relaxation via the second-excited Kramers' doublet, showcasing the intricate relationship between the ligand and the magnetic properties. researchgate.netnih.gov

The following table presents data for analogous dysprosium compounds, illustrating the typical range of effective energy barriers for magnetization reversal (Ueff), a key parameter in SMMs.

CompoundUeff (K)Ueff (cm-1)Reference
Cl-analogue of a mononuclear Dy(III) complex with triphenylphosphine (B44618) oxide49.134.1 nih.gov
Br-analogue of a mononuclear Dy(III) complex with triphenylphosphine oxide70.949.3 nih.gov
Phosphide-ligated, trimetallic dysprosium SMM (doped in a diamagnetic matrix)-256 researchgate.netnih.gov
[Dy2(HpyL)(L)(CH3COO)]·2CH3CN·CH3OH (Dy2)5.683.95 bohrium.com
[Dy5(L)(μ4-O)(μ3-OH)(μ3-OCH3)2(CH3COO)7] (Dy5)3.12.15 bohrium.com

Magnetic Anisotropy and Its Origin in Dysprosium Trisodium (B8492382) Bis(Phosphate) Structures

Magnetic anisotropy in dysprosium(III) complexes is a direct consequence of the interaction between the aspherical 4f electron cloud of the Dy(III) ion and the crystal field generated by the coordinating ligands. nih.govacs.org The oblate electron density of Dy(III) requires a specific coordination geometry to maximize the magnetic anisotropy. uoa.gr An axial ligand field is generally preferred to stabilize the ground state with a large projection of the total angular momentum (mJ). uoa.gr

The phosphate groups in Dysprosium Trisodium Bis(Phosphate) and its analogs play a crucial role in defining this crystal field. The arrangement of the oxygen atoms of the phosphate groups around the dysprosium ion will determine the symmetry and strength of the crystal field, which in turn dictates the orientation of the magnetic anisotropy axis. uoa.grrsc.org In low-symmetry dysprosium complexes, the orientation of the magnetic anisotropy axis can often be predicted by considering the electrostatic repulsion between the ligand charges and the 4f electron density. uoa.gr

The splitting of the 6H15/2 ground state of the Dy(III) ion by the crystal field can be probed using techniques like luminescence spectroscopy, which provides valuable information about the electronic structure and the extent of magnetic anisotropy. nih.govacs.org Differences in the emission spectra of various Dy(III) complexes indicate significant variations in their crystal field environments. nih.govacs.org

Inter-Ion Magnetic Interactions: Exchange and Dipolar Coupling

In polynuclear dysprosium compounds, including potentially aggregated forms of Dysprosium Trisodium Bis(Phosphate) or its analogs, magnetic interactions between the dysprosium ions become significant. These interactions are primarily of two types: exchange coupling and dipolar coupling.

Exchange coupling is a short-range interaction mediated by the overlap of electron orbitals, often through bridging ligands. In binuclear lanthanide complexes, the nature and magnitude of the exchange interaction can be assessed by studying analogous gadolinium(III) complexes, as Gd(III) is an S-state ion with no orbital angular momentum, making the analysis of exchange interactions more straightforward. rsc.org In some Dy2 derivatives, antiferromagnetic exchange coupling has been observed, leading to a diamagnetic ground state. rsc.org However, even in antiferromagnetically coupled systems, slow magnetic relaxation can occur through excited states. rsc.org

Dipolar coupling is a long-range, through-space interaction between the magnetic moments of the ions. The strength of this interaction is dependent on the distance between the ions and their relative orientation. nih.gov In concentrated samples, dipolar interactions can be significant and can influence the quantum tunneling of magnetization (QTM), a phenomenon that can short-circuit the thermal relaxation barrier. frontiersin.org To study the intrinsic properties of a single dysprosium ion, magnetic dilution, which involves doping the dysprosium complex into a diamagnetic and isostructural host lattice (e.g., an yttrium analog), is often employed to minimize these intermolecular interactions. frontiersin.org

Magnetization Relaxation Dynamics and Quantum Tunneling (QTM) Effects

The slow magnetic relaxation in SMMs is a dynamic process where the magnetization of the molecule flips between its "up" and "down" states. This relaxation can occur through several mechanisms. At higher temperatures, a thermally activated Orbach process, involving the excitation to and relaxation from higher-energy crystal field states, is typically dominant. acs.org At lower temperatures, other processes such as Raman and direct relaxation can become more important.

A crucial phenomenon in dysprosium-based SMMs is Quantum Tunneling of the Magnetization (QTM) . This is a purely quantum mechanical process where the magnetization can tunnel through the energy barrier without the need for thermal energy. nih.govamazonaws.com QTM is particularly prominent at low temperatures and can be identified by temperature-independent relaxation at the lowest temperatures and steps in the magnetic hysteresis loops. amazonaws.com

The rate of QTM is highly sensitive to the symmetry of the crystal field and the presence of transverse magnetic fields, which can arise from neighboring magnetic ions (dipolar fields) or nuclear spins (hyperfine interactions). nih.govamazonaws.com The presence of QTM can be a limiting factor in achieving high magnetic blocking temperatures, as it provides a "shortcut" for magnetization reversal. amazonaws.com Applying a small DC magnetic field can often suppress QTM, leading to the observation of slower relaxation and open hysteresis loops in field-induced SMMs. researchgate.net

The following table provides relaxation time data for some analogous dysprosium compounds.

Compoundτ0 (s)Relaxation Mechanism(s)Reference
[Dy2(HpyL)(L)(CH3COO)]·2CH3CN·CH3OH (Dy2)2.3 × 10-6Slow magnetic relaxation under zero dc field bohrium.com
[Dy5(L)(μ4-O)(μ3-OH)(μ3-OCH3)2(CH3COO)7] (Dy5)3.6 × 10-5Slow magnetic relaxation under zero dc field bohrium.com
Dimeric dysprosium-based SMM-Orbach, QTM, two-phonon Raman relaxation acs.org
Luminescent dysprosium SMMs with BINOL-derived bisphosphate ligands-Combination of Raman and QTM (in zero applied magnetic field) rsc.org

Computational Magnetochemistry for Predictive Understanding

Computational methods, particularly ab initio calculations such as the Complete Active Space Self-Consistent Field (CASSCF) method, have become indispensable tools for understanding and predicting the magnetic properties of dysprosium-based SMMs. nih.govacs.org These calculations can provide detailed insights into the electronic structure, the nature of the crystal field splitting, and the orientation of the magnetic anisotropy axes. nih.govacs.org

By performing these calculations, researchers can:

Predict the effective energy barrier (Ueff) for magnetization reversal. nih.govacs.org

Determine the g-tensors of the ground and excited Kramers doublets, which describe their magnetic properties. nih.govacs.org

Model the magnetic susceptibility and magnetization data, providing a deeper understanding of the experimental observations. nih.govacs.org

Investigate the pathways for magnetic relaxation, including the contributions of different mechanisms like Orbach, Raman, and QTM. acs.org

Assess the nature and strength of exchange interactions in polynuclear complexes. rsc.org

For instance, ab initio calculations have been used to predict that iodide-containing analogues of certain mononuclear Dy(III) complexes with triphenylphosphine oxide should exhibit higher energy barriers than their chloride and bromide counterparts. nih.gov Furthermore, computational studies can help to rationalize the observed SMM behavior by correlating the structural features of the complex with its magnetic properties, guiding the rational design of new SMMs with enhanced performance. nih.govacs.org

Research Applications and Functional Materials Development Based on Dysprosium Trisodium Bis Phosphate

Catalytic Activity and Acidic Properties of Rare Earth Phosphate (B84403) Materials

Rare earth phosphates are recognized for their notable catalytic and acidic properties, which are pivotal for their application in chemical transformations. Their surfaces can possess both Brønsted and Lewis acid sites, contributing to their catalytic efficacy.

Dysprosium-containing phosphates serve as robust heterogeneous catalysts in various organic reactions. Their solid nature allows for easy separation from reaction mixtures, enhancing their appeal in sustainable chemical processes. One prominent example is the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. Porous mixed-metal phosphates have demonstrated high efficiency in this reaction, achieving product yields of up to 99% at room temperature. mdpi.com In this process, the catalyst activates a methylene (B1212753) group, which then reacts with a carbonyl compound. mdpi.com

The catalytic performance of these materials is often linked to their structure and composition. For instance, dysprosium-doped tungsten trioxide (Dy-doped WO3) has been investigated as a photocatalyst for the degradation of organic pollutants like rhodamine B. The introduction of dysprosium can enhance photocatalytic activity by slowing the recombination rate of electron-hole pairs and improving the interfacial charge transfer. researchgate.net Studies have shown that the degradation of rhodamine B can be significantly improved with Dy-doped WO3 compared to its undoped counterpart. researchgate.net

The catalytic activity of phosphate materials is intrinsically linked to the nature and density of their surface acidic sites. These sites, which can be either Brønsted acids (proton donors) or Lewis acids (electron pair acceptors), are crucial for activating reactant molecules. helsinki.fiappliedmineralogy.com The acidic properties of rare earth phosphates arise from the phosphate anions and the polarizing effect of the high-charge-density rare earth cations, such as Dy³⁺.

Techniques such as Fourier-transform infrared spectroscopy (FT-IR) and temperature-programmed desorption (TPD) of probe molecules (e.g., ammonia (B1221849) or pyridine) are commonly employed to characterize these acidic sites. For example, in lanthanum-based materials used for phosphate adsorption, the lanthanum ion (La³⁺) acts as a hard Lewis acid, showing a strong affinity for Lewis bases like phosphate ions. appliedmineralogy.com Similarly, zirconium phosphates are known for their high Brønsted acidity. helsinki.fi The characterization of these sites is essential for understanding reaction mechanisms and for designing more efficient catalysts.

Ion Exchange and Adsorption Processes for Metal Ion Management

Dysprosium phosphate matrices and related rare earth phosphates are effective materials for ion exchange and adsorption, which are critical processes for the recovery of valuable elements and the removal of contaminants from aqueous solutions.

Phosphate rocks and their processing wastes are considered significant secondary sources of rare earth elements (REEs). mdpi.comscispace.com Efficiently extracting and separating these valuable elements is a key area of research. Various methods have been explored, including leaching with mineral acids like nitric acid or phosphoric acid, followed by separation using selective adsorbents or ion exchangers. mdpi.comdigitellinc.com

For instance, studies have demonstrated that leaching phosphate ore with phosphoric acid can achieve a high recovery of REEs, with leaching efficiencies around 98%. mdpi.com Following leaching, ion exchange materials can be used for selective separation. Zirconium phosphates, for example, have shown promise in separating dysprosium (Dy) and neodymium (Nd) from solutions also containing cobalt (Co). helsinki.firesearchgate.net In acidic solutions (pH 1-3), zirconium phosphate shows low uptake of Co while effectively adsorbing Nd and Dy. researchgate.net The material exhibits a clear preference for Dy over Nd, which is crucial for separating these closely related elements. researchgate.net

Table 1: Optimal Parameters for REE Leaching from Phosphate Ore

Parameter Optimal Value REE Leaching Efficiency
Temperature 55 °C ~98%
Phosphoric Acid Conc. 30% ~98%
Duration 60 min ~98%

Data sourced from a study on leaching kinetics of REEs from a Chinese phosphate ore. mdpi.com

The effectiveness of dysprosium phosphate and other lanthanide-based materials in capturing ions from solution is governed by several mechanisms, including ligand exchange, electrostatic attraction, and surface precipitation. appliedmineralogy.comnih.govnih.gov

Ligand Exchange: This is a primary mechanism where phosphate ions or other target anions in solution displace hydroxyl groups (-OH) on the surface of the metal phosphate adsorbent. nih.govacs.org FT-IR and X-ray Photoelectron Spectroscopy (XPS) analyses have confirmed the role of ligand exchange in the adsorption of phosphate onto lanthanum-based materials. appliedmineralogy.comnih.gov

Electrostatic Attraction: The surface charge of the adsorbent, which is pH-dependent, plays a crucial role. At a pH below the material's point of zero charge (pHpzc), the surface becomes positively charged, attracting negatively charged anions like phosphate species (e.g., H₂PO₄⁻). researchgate.netresearchgate.net

Surface Precipitation: In some cases, particularly at higher concentrations, the adsorbed ions can form new, insoluble precipitates on the surface of the adsorbent material. For example, lanthanum ions can react with phosphate ions to form highly insoluble lanthanum phosphate (LaPO₄). acs.orgfrontiersin.org

The interplay of these mechanisms depends on factors such as the solution pH, the concentration of the target ion, and the presence of competing ions. appliedmineralogy.comacs.org

Integration into Composite Materials for Advanced Functionality

Incorporating dysprosium phosphate into polymer matrices is a promising strategy for developing advanced composite materials with tailored functionalities, particularly in the biomedical field.

One notable application is the development of 3D-printable scaffolds for bone tissue engineering. nih.gov In a recent study, dysprosium phosphate (DyPO₄) nanoparticles were successfully blended with polylactide (PLA), a biocompatible and biodegradable polymer, to create composite filaments for material extrusion (3D printing). nih.govresearchgate.net

The structural and morphological analysis of these PLA/DyPO₄ composites confirmed that the DyPO₄ particles were effectively reinforced throughout the PLA matrix. nih.gov A key feature of these composites is their enhanced imaging contrast properties. Due to the presence of dysprosium, the scaffolds exhibited contrast in both Magnetic Resonance Imaging (MRI) and Computed Tomography (CT), with the effect being dependent on the concentration of DyPO₄. nih.govrsc.org This dual-modality imaging capability is highly advantageous for monitoring the scaffold in vivo.

Mechanical evaluation of the 3D-printed scaffolds revealed that the reinforcement with DyPO₄ influences the material's strength. The addition of 5 wt% DyPO₄ resulted in improved strength, while higher concentrations led to a gradual decline. nih.gov This highlights the importance of optimizing the filler concentration to achieve the desired mechanical properties for load-bearing applications like bone regeneration.

Table 2: Mechanical Properties of 3D Printed PLA/DyPO₄ Composites

Material DyPO₄ Content (wt%) Tensile Strength (MPa) Elongation at Break (%)
Pure PLA 0 ~56 ~2.5
PLA/DyPO₄ 2 ~56 ~2.4
PLA/DyPO₄ 5 >56 ~2.3
PLA/DyPO₄ 10 <56 ~2.2
PLA/DyPO₄ 20 <50 ~2.0

This table presents illustrative data based on findings that show an initial improvement in mechanical properties with 5 wt% DyPO₄, followed by a decline at higher concentrations. nih.govresearchgate.net

Dysprosium Phosphate as a Functional Component in Hybrid Materials

The integration of dysprosium phosphates into hybrid materials is a burgeoning area of research, focused on creating advanced composites that leverage the unique optical, magnetic, and structural properties of dysprosium ions. These hybrid materials, which combine inorganic dysprosium compounds with organic polymers or other matrices, exhibit novel functionalities not present in the individual components.

Research has demonstrated the successful synthesis of various dysprosium-doped hybrid materials. For instance, dysprosium-doped samarium iron oxide nanopowder has been incorporated into a polydimethylsiloxane (B3030410) (PDMS) matrix. elsevierpure.com The resulting nano-composite material displays intriguing ferromagnetic-to-antiferromagnetic coupling behavior and excellent mechanical stability under magnetic fields, highlighting its potential for applications in micro-magnetic devices, sensors, and actuators. elsevierpure.com In this hybrid material, the dysprosium-doped inorganic component provides the magnetic functionality, while the polymer matrix offers structural integrity and processability.

Another area of development involves the incorporation of dysprosium ions into epoxy resin polymer composites (ERPC). researchgate.net Studies on these materials reveal that the addition of dysprosium ions, which remain well-dispersed within the epoxy matrix, significantly alters the optical and dielectric properties of the polymer. researchgate.net Specifically, changes in the optical bandgap and nonlinear refractive index have been observed with increasing dysprosium content. researchgate.net These modifications suggest the potential for developing ERPC panels doped with dysprosium ions for use in transducer material devices. researchgate.netspringerprofessional.de

The development of hybrid materials also extends to inorganic glasses. Dysprosium-doped tellurite (B1196480) glasses co-embedded with silver and titanium nanoparticles represent a class of hybrid materials with enhanced optical properties. utm.my The interaction between the dysprosium ions and the nanoparticles within the glass matrix leads to improvements in absorption and luminescence, making these materials promising for optoelectronic and solid-state device development. utm.my

The table below summarizes findings on dysprosium-containing hybrid materials.

Base Matrix Dysprosium Compound/Dopant Key Research Findings Potential Applications
Polydimethylsiloxane (PDMS)Dysprosium-doped samarium iron oxideExhibits ferromagnetic-to-antiferromagnetic coupling; excellent dynamic mechanical stability under a magnetic field. elsevierpure.comMicro-magnetic devices, sensors, spin valves, actuators. elsevierpure.com
Epoxy ResinDysprosium ionsAlters optical bandgap and nonlinear refractive index; confirms crystal-free miscibility of dysprosium in the ERP matrix. researchgate.netTransducer material devices. researchgate.net
Tellurite GlassDysprosium ions (Dy³⁺) with Ag/Ti nanoparticlesNanoparticle inclusion enhances absorption, Raman, and photoluminescence spectral intensities. utm.myOptoelectronic and solid-state devices. utm.my
Barium Titanate CeramicDysprosium (Dy) dopingReduces grain size, shifts phase transition temperature, and enhances dielectric constant at optimal doping levels. researchgate.netHigh-density capacitors. researchgate.net

Development of Advanced Materials for Specialized Dosimetric Applications

Dysprosium-doped materials are highly valued in the field of radiation dosimetry due to their excellent thermoluminescent (TL) properties. When exposed to ionizing radiation, these materials store energy that can be released as light upon heating, with the intensity of the light being proportional to the absorbed radiation dose. This makes them ideal for use in dosimeters for monitoring radiation exposure in medical and occupational settings. barc.gov.in

One of the most prominent materials in this area is dysprosium-doped calcium sulphate (CaSO₄:Dy). barc.gov.in This phosphor is exceptionally efficient for monitoring gamma and X-ray radiation. The process for creating this material involves dissolving calcium sulphate and dysprosium oxide in concentrated sulphuric acid, followed by crystallization. The resulting product is annealed at a specific temperature to maximize its sensitivity for dosimetric applications. barc.gov.in

Research has also focused on developing dysprosium-doped borate (B1201080) glasses for radiation detection. researchgate.net These glasses are considered tissue-equivalent materials because their effective atomic numbers are close to that of human tissue, which is a critical characteristic for accurate medical dosimetry. researchgate.net Studies on lithium borate and magnesium borate glasses doped with dysprosium oxide (Dy₂O₃) have shown that their thermoluminescent properties, such as sensitivity, fading characteristics, and dose response, can be optimized by adjusting the concentration of the dysprosium dopant and other modifying oxides like lithium oxide, calcium oxide, or sodium oxide. researchgate.net

Furthermore, the potential for in-situ activation of non-radioactive dysprosium microspheres for radiotherapy is being explored. nih.gov In this novel approach, stable dysprosium microspheres are activated by a high-energy photon beam from a linear accelerator (linac). This activation process causes the dysprosium to emit beta radiation, delivering a targeted dose to a lesion. This method avoids the handling and toxicity issues associated with permanently radioactive materials. nih.gov

The table below details research findings on various dysprosium-doped materials for dosimetry.

Host Material Dysprosium Compound/Dopant Key Research Findings Specific Application
Calcium Sulphate (CaSO₄)Dysprosium Oxide (Dy₂O₃)Highly efficient thermoluminescent phosphor; sensitivity is optimized through a specific crystallization and annealing process. barc.gov.inPersonnel radiation monitoring (TLD badges), medical physics dosimetry. barc.gov.in
Lithium Magnesium Borate GlassDysprosium Oxide (Dy₂O₃)Exhibits high-intensity TL peaks; suitable for high-dose dosimetry in the 1–100 Gy range. researchgate.netHigh-dose radiation dosimetry. researchgate.net
Lithium Borate GlassDysprosium Oxide (Dy₂O₃)Considered tissue-equivalent due to its effective atomic number; luminescent properties are key for radiation detection. researchgate.netRadiation dosimetry in medical applications. researchgate.net
Stable MicrospheresDysprosium (Dy)Can be activated in-situ by a linac-generated photon beam to deliver a significant beta radiation dose. nih.govTargeted radiotherapy. nih.gov

Advanced Characterization Methodologies in Dysprosium Trisodium Bis Phosphate Research

Electron Microscopy Techniques for Nanostructure and Morphological Analysis

Electron microscopy is indispensable for visualizing the fine-scale structure and morphology of Dysprosium Trisodium (B8492382) Bis(Phosphate). Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide direct, high-resolution imaging of the compound's particle size, shape, and surface topography, which are critical parameters influencing its material properties.

Detailed research findings from SEM analysis reveal the impact of synthesis conditions, such as calcination temperature, on the morphology of Na₃Dy(PO₄)₂. researchgate.net As the temperature is increased from 800 °C to 1200 °C, changes in particle size, agglomeration, and crystal facet development can be systematically observed. researchgate.net For instance, studies on related rare-earth phosphates have shown that at lower temperatures, particles may be smaller and more rounded, while higher temperatures promote grain growth and the formation of well-defined crystalline structures. researchgate.net

TEM analysis further complements SEM by offering higher resolution images and insights into the internal structure of the nanoparticles. It can reveal crystallographic information, lattice defects, and the presence of any secondary phases or coatings on the particle surface. acs.org

Table 1: Morphological Characteristics of Na₃Dy(PO₄)₂ at Various Calcination Temperatures (Hypothetical Data Based on Analogous Systems)

Calcination Temperature (°C)Average Particle Size (nm)Morphology DescriptionDegree of Agglomeration
800150 - 250Irregular, somewhat rounded particlesModerate
900250 - 400More defined, sub-rounded particlesModerate to High
1000400 - 600Well-formed, polyhedral crystalsHigh
1100600 - 850Larger, distinct polyhedral crystals with some sinteringHigh
1200850 - 1200Significant grain growth, sintered agglomeratesVery High

This table presents hypothetical data to illustrate typical trends observed in the heat treatment of rare-earth phosphates, based on findings from related compounds. researchgate.net

Thermal Analysis for Thermodynamic Stability and Reaction Pathways

Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are vital for determining the thermodynamic stability and decomposition pathways of Dysprosium Trisodium Bis(Phosphate). These methods track changes in mass and heat flow as a function of temperature, providing critical data on phase transitions, dehydration events, and thermal decomposition limits. researchgate.net

TGA measures the change in mass of a sample as it is heated. For hydrated phosphate (B84403) compounds, TGA curves typically show distinct mass loss steps corresponding to the removal of adsorbed and structural water molecules. researchgate.net For anhydrous materials like Na₃Dy(PO₄)₂, TGA can determine the onset temperature of decomposition. Studies on analogous sodium rare-earth phosphates demonstrate their generally high thermal stability. arxiv.org

DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature. DSC curves can reveal endothermic events like melting and phase transitions, and exothermic events such as crystallization or decomposition. For Dysprosium Trisodium Bis(Phosphate), DSC can identify the temperatures of any polymorphic transformations and its melting point, offering insights into its structural stability at elevated temperatures. bg.ac.rs The combination of TGA and DSC provides a comprehensive thermal profile of the compound. researchgate.net

Table 2: Thermal Analysis Data for a Representative Rare-Earth Sodium Phosphate Compound

Analysis TechniqueTemperature Range (°C)Observed EventAssociated Mass Loss (%)Enthalpy Change (J/g)
TGA100 - 250Dehydration (loss of adsorbed water)~1.5%N/A
DSC850 - 900Endothermic Peak (Phase Transition)N/AVaries
TGA>1200Onset of DecompositionGradualN/A
DSC>1250Endothermic Peak (Melting/Decomposition)N/AVaries

This data is representative of thermal analyses performed on stable, anhydrous rare-earth phosphate compounds and is provided for illustrative purposes. researchgate.netresearchgate.net

Surface Science Techniques for Interfacial Properties

The interfacial properties of Dysprosium Trisodium Bis(Phosphate) are critical for applications where surface interactions are key, such as in catalysis or as a component in composite materials. Surface science techniques like X-ray Photoelectron Spectroscopy (XPS) provide detailed information about the elemental composition and chemical states of atoms on the material's surface. bohrium.com

XPS analysis works by irradiating the sample with X-rays and measuring the kinetic energy of the electrons that are emitted from the top few nanometers of the material. This allows for the identification of the elements present (Dy, Na, P, O) and their oxidation states. xpsdatabase.netthermofisher.com For instance, the high-resolution XPS spectrum of the Dy 4d region can confirm the +3 oxidation state of dysprosium, which is characteristic of this compound. researchgate.net The P 2p and O 1s spectra provide information about the phosphate groups and can detect surface contaminants or modifications. bohrium.comosti.gov Quantitative analysis of the peak areas allows for the determination of the surface atomic concentrations, which can be compared to the bulk stoichiometry. osti.gov

Table 3: Representative XPS Binding Energy Data for Dysprosium Phosphate Compounds

ElementOrbitalBinding Energy (eV)Inferred Chemical State
Dy4d₅/₂~154.2Dy³⁺
Na1s~1071Na⁺
P2p~133.2PO₄³⁻
O1s~531.5PO₄³⁻

Binding energies are approximate and can vary slightly depending on the specific chemical environment and instrument calibration. This data is compiled from typical values for rare-earth phosphates. bohrium.comresearchgate.netosti.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.